molecular formula C23H24N2O4S B5860607 N~2~-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-N~2~-(3-methoxyphenyl)glycinamide CAS No. 6214-82-0

N~2~-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-N~2~-(3-methoxyphenyl)glycinamide

Cat. No.: B5860607
CAS No.: 6214-82-0
M. Wt: 424.5 g/mol
InChI Key: WGNXIDDHWKXGIC-UHFFFAOYSA-N
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Description

N~2~-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-N~2~-(3-methoxyphenyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-N~2~-(3-methoxyphenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the glycinamide intermediate using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using the corresponding halides or through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-N~2~-(3-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides or sulfonates in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-N~2~-(3-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-N~2~-(3-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)glycinamide
  • N~2~-(Benzenesulfonyl)-N-(3-methoxyphenyl)glycinamide
  • N~2~-(3,5-Dimethylphenyl)-N~2~-(3-methoxyphenyl)glycinamide

Uniqueness

N~2~-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-N~2~-(3-methoxyphenyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-17-12-18(2)14-19(13-17)24-23(26)16-25(20-8-7-9-21(15-20)29-3)30(27,28)22-10-5-4-6-11-22/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNXIDDHWKXGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359769
Record name N~2~-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-N~2~-(3-methoxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-82-0
Record name N~2~-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-N~2~-(3-methoxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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